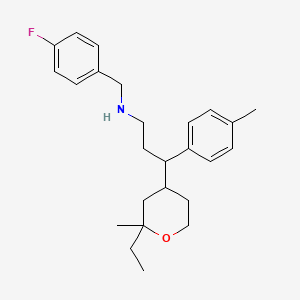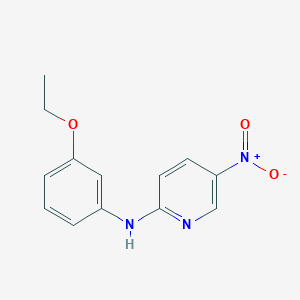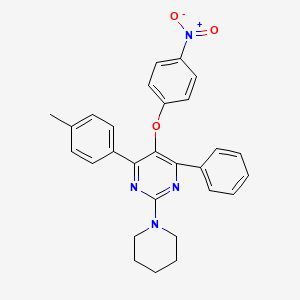![molecular formula C21H19BrN2O2 B5217562 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide, also known as BzATP, is a purinergic receptor agonist that is commonly used in scientific research. This compound is used to study the ATP-gated ion channels P2X receptors, which play a critical role in various physiological processes, including neurotransmission, inflammation, and pain perception.
作用机制
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide acts as an agonist of P2X receptors, which are ATP-gated ion channels that mediate fast synaptic transmission in the nervous system and signal transduction in non-neuronal cells. When 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide binds to P2X receptors, it induces a conformational change that opens the channel pore, allowing the influx of cations such as calcium and sodium. This leads to depolarization of the membrane potential and the initiation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide has been shown to have various biochemical and physiological effects, depending on the type and expression level of the P2X receptor subtypes. For example, activation of P2X7 receptors by 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can induce the release of pro-inflammatory cytokines and chemokines, leading to inflammation and immune responses. Activation of P2X4 receptors by 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can modulate synaptic plasticity and pain perception in the nervous system.
实验室实验的优点和局限性
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide has several advantages for lab experiments, including its high potency and selectivity for P2X receptors, its ability to activate both homomeric and heteromeric receptor subtypes, and its compatibility with various experimental techniques such as patch-clamp electrophysiology and calcium imaging. However, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide also has some limitations, such as its potential cytotoxicity and non-specific effects at high concentrations, and its inability to discriminate between different P2X receptor subtypes in some experimental conditions.
未来方向
There are several future directions for research on 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide and P2X receptors. One direction is to investigate the role of P2X receptors in various pathological conditions such as chronic pain, neurodegenerative diseases, and cancer. Another direction is to develop more selective and potent agonists and antagonists of P2X receptors for therapeutic applications. Additionally, the structural and functional properties of P2X receptors can be further elucidated using advanced techniques such as cryo-electron microscopy and optogenetics.
合成方法
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can be synthesized through a multistep process that involves the reaction of 4-aminobenzoyl chloride with 2-oxo-2-(2-pyridyl)ethyl bromide in the presence of a base. The resulting intermediate is then reacted with methyl iodide to yield the final product, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide.
科学研究应用
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide is commonly used in scientific research to study the function and pharmacology of P2X receptors. These receptors are expressed in various tissues and cells, including neurons, glial cells, immune cells, and epithelial cells. 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide is used to activate P2X receptors in vitro and in vivo, allowing researchers to investigate the physiological and pathological roles of these receptors.
属性
IUPAC Name |
N-[4-[2-(2-methylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2.BrH/c1-16-7-5-6-14-23(16)15-20(24)17-10-12-19(13-11-17)22-21(25)18-8-3-2-4-9-18;/h2-14H,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBXGVGMXNFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)